molecular formula C21H26ClN3O3S B2849428 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride CAS No. 1216772-72-3

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride

Cat. No. B2849428
CAS RN: 1216772-72-3
M. Wt: 435.97
InChI Key: LYXXMRQWSPKTDX-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a benzothiazole ring, a furan ring, and a morpholine ring . These functional groups suggest that this compound may have interesting chemical properties and potential applications in fields such as medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The benzothiazole and furan rings are aromatic, which could influence the compound’s reactivity and stability . The morpholine ring contains a nitrogen atom, which could act as a potential site for hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. The benzothiazole ring is aromatic and may undergo electrophilic substitution reactions . The furan ring, being an aromatic ether, could potentially undergo nucleophilic substitution or elimination reactions . The morpholine ring could potentially participate in reactions involving the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the benzothiazole, furan, and morpholine rings could influence the compound’s polarity, solubility, and boiling/melting points .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some benzothiazole derivatives have been studied for their inhibitory activity against enzymes like acetylcholinesterase and monoamine oxidase B, suggesting potential applications in the treatment of diseases like Alzheimer’s .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety measures should be taken when handling this compound .

Future Directions

The future research directions for this compound would likely depend on its properties and potential applications. Given the biological activity of some benzothiazole derivatives, one possible direction could be further exploration of this compound’s potential medicinal uses .

properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)furan-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S.ClH/c1-15-6-7-16(2)19-18(15)22-21(28-19)24(20(25)17-5-3-12-27-17)9-4-8-23-10-13-26-14-11-23;/h3,5-7,12H,4,8-11,13-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYXXMRQWSPKTDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=CC=CO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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